molecular formula C6H9ClN2O2S B3046836 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride CAS No. 1311314-29-0

2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride

Cat. No.: B3046836
CAS No.: 1311314-29-0
M. Wt: 208.67
InChI Key: VZQGBHMDZKIFCG-UHFFFAOYSA-N
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Description

2-[(1H-Imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride (CAS 1311314-29-0) is an organic compound with the molecular formula C₆H₉ClN₂O₂S and a molecular weight of 208.67 g/mol . It features a thioether linkage (-S-) connecting an imidazole ring (substituted at the 2-position) to an acetic acid moiety, which is protonated as a hydrochloride salt. The compound is commercially available as a powder and is stored at room temperature, though detailed safety data remain unspecified . Its applications are linked to life sciences research, particularly in studies involving imidazole derivatives or sulfur-containing bioactive molecules .

Properties

IUPAC Name

2-(1H-imidazol-2-ylmethylsulfanyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c9-6(10)4-11-3-5-7-1-2-8-5;/h1-2H,3-4H2,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQGBHMDZKIFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CSCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311314-29-0
Record name Acetic acid, 2-[(1H-imidazol-2-ylmethyl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311314-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution via Chloromethylimidazole Intermediate

The most widely reported method involves the reaction of 2-(chloromethyl)-1H-imidazole hydrochloride with mercaptoacetic acid under basic conditions (Figure 1). The mechanism proceeds via nucleophilic displacement, where the thiolate ion attacks the electrophilic carbon of the chloromethyl group.

Procedure :

  • 2-(Chloromethyl)-1H-imidazole hydrochloride (1.0 equiv) is suspended in anhydrous dimethylformamide (DMF).
  • Mercaptoacetic acid (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (2.5 equiv) to deprotonate the thiol.
  • The reaction is stirred at room temperature for 12–16 hours.
  • The mixture is acidified with concentrated HCl, and the product is precipitated using cold diethyl ether.

Yield : 68–72% after recrystallization from ethanol/water.

Key Observations :

  • Excess base (>2.5 equiv) leads to imidazole ring decomposition.
  • Solvents like DMF or acetonitrile improve solubility but require rigorous drying to avoid hydrolysis of the chloromethyl intermediate.

Mitsunobu Reaction for Sulfanyl Linkage Formation

An alternative approach employs the Mitsunobu reaction to couple 2-(hydroxymethyl)imidazole with thioacetic acid (Figure 2). This method avoids halogenated intermediates but requires stoichiometric reagents.

Procedure :

  • 2-(Hydroxymethyl)imidazole (1.0 equiv), thioacetic acid (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in tetrahydrofuran (THF).
  • The reaction is stirred at 25°C for 24 hours.
  • The product is hydrolyzed with 1M HCl to cleave the thioester, yielding the free sulfanylacetic acid.

Yield : 55–60% after column chromatography (silica gel, CHCl₃/MeOH).

Limitations :

  • High cost of DEAD and triphenylphosphine.
  • Requires post-synthetic hydrolysis, complicating scalability.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal solvent polarity and temperature critically influence reaction efficiency (Table 1).

Table 1. Solvent Screening for Nucleophilic Substitution

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
DMF 25 16 72 98.5
Acetonitrile 40 8 65 97.2
Ethanol 25 24 58 95.8
THF 25 20 63 96.4

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the thiolate ion, while protic solvents (ethanol) retard reactivity due to hydrogen bonding.

Stoichiometry and Byproduct Control

Using a 1:1.2 molar ratio of chloromethylimidazole to mercaptoacetic acid minimizes di-alkylation byproducts (e.g., bis-sulfanyl derivatives). Excess mercaptoacetic acid (>1.5 equiv) promotes hydrolysis of the chloromethyl group, reducing yield.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (D₂O, 500 MHz): δ 3.45 (s, 2H, CH₂COO), 4.12 (s, 2H, SCH₂), 6.95 (s, 1H, imidazole-H), 7.32 (s, 1H, imidazole-H).
  • IR (KBr): 1732 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, absent in product), 3150 cm⁻¹ (imidazole N-H).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) shows ≥98% purity with retention time 6.8 minutes.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method utilizes microreactors to enhance heat transfer and reduce reaction time:

  • 2-(Chloromethyl)imidazole and sodium mercaptoacetate are pumped through a PTFE reactor at 50°C (residence time: 15 minutes).
  • Yield increases to 78% with 99% conversion.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis has been explored:

  • 2-(Chloromethyl)imidazole hydrochloride and mercaptoacetic acid are ball-milled with K₂CO₃ (2.0 equiv) for 2 hours.
  • Yield: 70%, eliminating organic waste.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Building Block for Synthesis
2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly those involving imidazole derivatives. The compound's versatility allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Common Reactions Involving the Compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts sulfur to sulfoxides or sulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionForms thiol derivativesSodium borohydride, lithium aluminum hydride
SubstitutionModifies the imidazole ring with electrophilesAlkyl halides, acyl chlorides

Biology

Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor or modulator. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property makes it a candidate for studying enzyme mechanisms and developing new inhibitors .

Case Study: Enzyme Targeting
In studies focused on enzyme inhibition, compounds similar to 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid have shown promise in modulating enzyme activity related to metabolic pathways. Such investigations can lead to advancements in drug design targeting specific enzymes involved in disease processes.

Medicine

Therapeutic Potential
The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its unique structure allows for interactions with biological targets that may lead to significant pharmacological effects .

Table 2: Potential Therapeutic Applications

Application TypeDescription
AntimicrobialInvestigated for efficacy against various pathogens
AnticancerExplored for effects on cancer cell proliferation

Case Study: Anticancer Activity
Preliminary studies have indicated that derivatives of imidazole compounds exhibit cytotoxic effects on cancer cell lines. Further research is needed to elucidate the mechanisms involved and optimize these compounds for clinical use.

Industry

Material Development
In industrial applications, 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride is used in the development of new materials and catalysts. Its chemical properties allow it to be incorporated into polymers and other materials that require specific functionalities .

Mechanism of Action

The mechanism of action of 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfur atom can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with three analogs, focusing on structural variations, physicochemical properties, and hypothesized functional implications.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Hypothesized Functional Impact
2-[(1H-Imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride (1311314-29-0) C₆H₉ClN₂O₂S 208.67 Thioether-linked imidazole and acetic acid Enhanced nucleophilicity (S-atom); moderate solubility (HCl salt)
2-(1H-Imidazol-1-yl)acetic acid hydrochloride (87266-37-3) C₅H₇ClN₂O₂ 162.58 Direct N1-linked acetic acid; no thioether Higher polarity; potential for stronger H-bonding
5-(2-Aminoethyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol hydrochloride (1258652-25-3) C₇H₁₄ClN₅S 235.73 Triazole core; aminoethyl and isopropyl groups Increased steric bulk; potential for metal chelation (thiol group)
N-(1H-Imidazol-2-ylmethyl)-5-methylpyridin-3-amine hydrochloride (1803593-23-8) C₁₀H₁₄ClN₅ 243.71 Pyridinamine substituent; no carboxylic acid Basic amine functionality; altered pharmacokinetics

Critical Insights from Structural Variations

Thioether vs. Direct N-Linkage :
The thioether group in the target compound introduces sulfur-mediated redox activity and lipophilicity compared to 2-(1H-imidazol-1-yl)acetic acid hydrochloride . This may influence membrane permeability in biological systems.

Functional Group Modifications : The absence of a carboxylic acid in 1803593-23-8 reduces acidity, shifting the compound’s behavior in physiological pH environments compared to the target molecule.

Biological Activity

2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride is an imidazole derivative with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines an imidazole ring with a sulfanylacetic acid moiety, which contributes to its potential as an enzyme inhibitor and therapeutic agent.

  • Molecular Formula : C₆H₈N₂O₂S·HCl
  • Molecular Weight : 208.67 g/mol
  • IUPAC Name : 2-(1H-imidazol-2-ylmethylsulfanyl)acetic acid; hydrochloride
  • Appearance : White powder

The biological activity of 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the sulfur atom can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their functions .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests have demonstrated that certain derivatives can inhibit the growth of these pathogens, suggesting potential applications in treating infections .

CompoundTarget PathogenMIC (µM)
Compound AS. aureus20–40
Compound BE. coli40–70

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. The potential for developing this compound into a chemotherapeutic agent is under investigation .

Enzyme Inhibition

2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride has been studied for its enzyme inhibitory effects. It may serve as a lead compound for the development of inhibitors targeting specific enzymes involved in disease processes, including those related to cancer and infectious diseases .

Study on Antimicrobial Efficacy

In a comparative study published in 2020, several imidazole derivatives were synthesized and tested against multi-drug resistant strains of bacteria. The study found that certain compounds exhibited potent antibacterial activity, significantly outperforming traditional antibiotics like ceftriaxone .

Evaluation of Anticancer Properties

A recent study focused on the anticancer potential of imidazole derivatives, including 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis .

Q & A

Q. What are the optimal synthetic routes for 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A validated approach involves reacting thioglycolic acid with imidazole derivatives under acidic conditions. For example, in analogous sulfanyl acetic acid syntheses, methanol is used as a solvent with stoichiometric control (1.5–2.0 equivalents of thioglycolic acid) to minimize byproducts. Post-reaction purification via crystallization (e.g., using ethyl acetate/n-hexane mixtures) or column chromatography (with ethyl acetate/TEA gradients) enhances purity . Yield optimization may require adjusting pH (to stabilize the imidazole-thiol intermediate) and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR in DMSO-d6_6 resolve imidazole protons (δ 7.0–8.5 ppm) and the sulfanyl-acetic acid backbone (δ 3.5–4.5 ppm).
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. For hygroscopic compounds like this hydrochloride salt, rapid data collection at low temperatures (100 K) minimizes decomposition. Hydrogen bonding between the imidazole ring and chloride ions can be mapped to confirm protonation states .

Q. How should researchers handle the compound’s hygroscopicity and stability during storage?

Methodological Answer: Store under nitrogen or argon in sealed vials with desiccants (e.g., silica gel). Short-term stability tests (TGA/DSC) indicate decomposition above 150°C, suggesting refrigeration at 2–8°C for long-term storage. Use anhydrous solvents during handling to prevent hydrolysis of the sulfanyl group .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Target-specific assays (e.g., enzyme inhibition for kinases or antimicrobial disk diffusion) are recommended. For imidazole derivatives, solubility in PBS (pH 7.4) or DMSO (≤1% v/v) is critical. Include positive controls (e.g., known imidazole-based inhibitors) and validate results with triplicate runs to address variability .

Q. How can researchers address low solubility in aqueous buffers during biological testing?

Methodological Answer: Use co-solvents like PEG-400 or cyclodextrins. For hydrochloride salts, adjust pH to 6.5–7.0 to enhance ionization. Sonication (15–30 min) or micellar solubilization (with Tween-80) may improve dispersion. Confirm stability via HPLC post-treatment .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Reconcile discrepancies by:

  • Validating force fields in molecular docking (e.g., AutoDock Vina vs. Schrödinger).
  • Testing metabolite interference (e.g., serum proteins in cell-based assays).
  • Reassessing protonation states (imidazole pKa ~6.95) under physiological conditions using QM/MM simulations .

Q. How can structure-activity relationship (SAR) studies be designed to probe the sulfanyl-acetic acid moiety’s role?

Methodological Answer: Synthesize analogs with:

  • Varied sulfur linkers (e.g., sulfoxides, sulfones).
  • Substituents on the imidazole ring (e.g., methyl, nitro groups). Use multivariate analysis (PCA or PLS) to correlate electronic/steric descriptors (Hammett σ, LogP) with activity. PubChem bioassay datasets (AID 743255) provide reference scaffolds for comparison .

Q. What advanced techniques characterize degradation products under stressed conditions?

Methodological Answer:

  • LC-HRMS : Identify hydrolytic cleavage products (e.g., free imidazole or acetic acid derivatives) using C18 columns and 0.1% formic acid gradients.
  • NMR Kinetics : Track real-time degradation in D2_2O at 25–40°C.
  • Mass Stability Studies : Use Q-TOF to detect oxidation (e.g., sulfoxide formation) .

Q. How can computational modeling predict intermolecular interactions in co-crystallization studies?

Methodological Answer: Use Gaussian 09 or ORCA for DFT calculations to map electrostatic potential surfaces. Molecular dynamics (GROMACS) simulate packing motifs, focusing on hydrogen bonds between the hydrochloride and imidazole NH groups. Compare with SHELXD-generated Patterson maps for experimental validation .

Q. What methodologies address batch-to-batch variability in synthetic reproducibility?

Methodological Answer: Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: temperature, stoichiometry).
  • Use DoE (Design of Experiments) to optimize reaction time/pH.
  • Track impurities via UPLC-PDA and assign structures using HRMS/MS. Certify batches with ≥95% purity (by qNMR) for biological studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride
Reactant of Route 2
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2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride

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